

(2,6-Dimethylpyridin-4-yl)boronic acid IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2,6-Dimethylpyridin-4-yl)boronic acid

Cat. No.: B145822

[Get Quote](#)

An In-depth Technical Guide to **(2,6-Dimethylpyridin-4-yl)boronic acid**

Introduction

(2,6-Dimethylpyridin-4-yl)boronic acid is a heterocyclic organoboron compound that serves as a valuable building block in organic synthesis, particularly within the field of medicinal chemistry. Its structural features, combining a pyridine core with a reactive boronic acid moiety, make it a versatile reagent for the construction of complex molecules. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a focus on its role in drug discovery and development. Boronic acids are recognized for their stability, low toxicity, and diverse reactivity, most notably in palladium-catalyzed cross-coupling reactions.^[1] The pyridine ring is a common motif in many biologically active molecules, making pyridinylboronic acids like this one crucial intermediates in the synthesis of pharmaceuticals.^[2] ^[3]

Compound Identification and Properties

The systematic identification and physicochemical properties of **(2,6-Dimethylpyridin-4-yl)boronic acid** are summarized below. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2,6-dimethyl-4-pyridinyl)boronic acid.^[4]^[5]

Chemical Identifiers

Identifier	Value
CAS Number	846548-44-5[4]
PubChem CID	23546910[4]
EC Number	851-942-1[4]
DSSTox ID	DTXSID10634890[6]

Physicochemical Properties

Property	Value
Molecular Formula	C ₇ H ₁₀ BNO ₂ [4]
Molecular Weight	150.97 g/mol [4][6]
Exact Mass	151.0804587 Da[4]
Density	1.14 ± 0.1 g/cm ³ (Predicted)[6]
Boiling Point	316.9 ± 52.0 °C (Predicted)[6]
pKa	7.72 ± 0.11 (Predicted)[6]

Synthesis and Experimental Protocols

The synthesis of pyridinylboronic acids can be achieved through several methods, including metal-halogen exchange followed by borylation, palladium-catalyzed cross-coupling, and C-H bond borylation.[3][7]

General Synthesis Protocol

A common method for the synthesis of **(2,6-Dimethylpyridin-4-yl)boronic acid** involves a metal-halogen exchange of a corresponding halopyridine, followed by quenching with a borate ester. Below is a representative experimental protocol.

Materials:

- 4-Bromo-2,6-dimethylpyridine

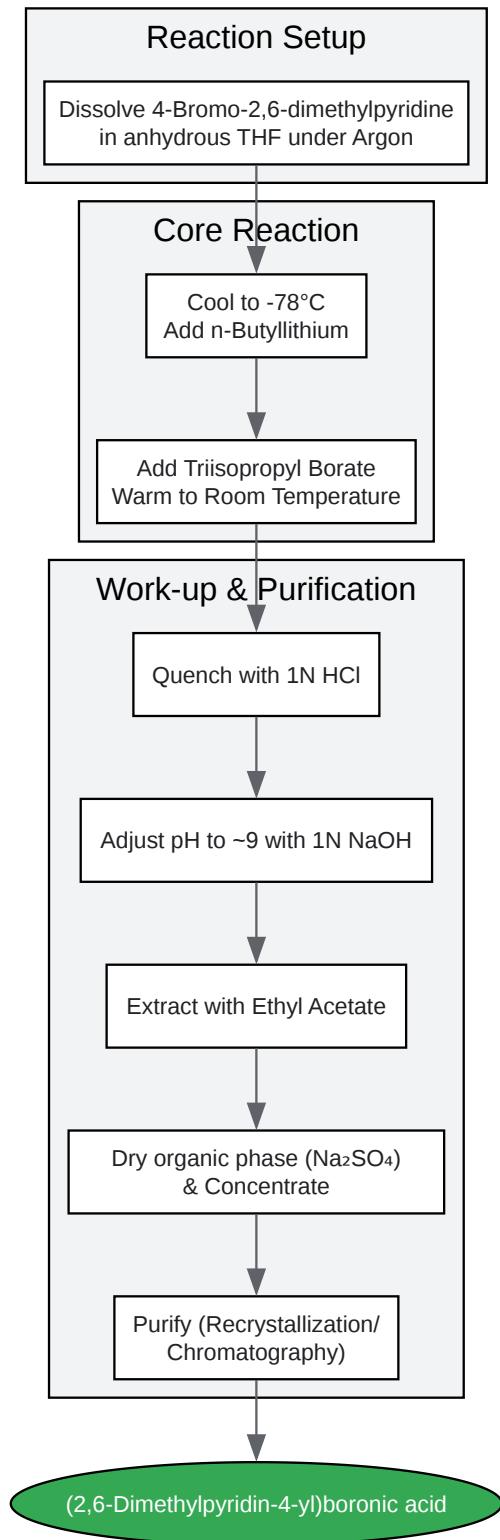
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) solution in hexanes
- Triisopropyl borate
- 1 N Hydrochloric acid (HCl)
- 1 N Sodium hydroxide (NaOH)
- Ethyl acetate (EtOAc)
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Argon or Nitrogen gas supply

Procedure:

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon/nitrogen inlet is charged with 4-bromo-2,6-dimethylpyridine and anhydrous THF.
- Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium is added dropwise via the dropping funnel, ensuring the internal temperature remains below -70 °C. The mixture is stirred at this temperature for 30-60 minutes.
- Borylation: Triisopropyl borate is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred for an additional 1-3 hours.[8]
- Quenching and Work-up: The reaction is quenched by the slow addition of 1 N HCl at 0 °C and stirred for 30 minutes. The pH of the solution is then carefully adjusted to ~9 with 1 N NaOH.[9]
- Extraction and Isolation: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product.[9]

- Purification: The crude **(2,6-Dimethylpyridin-4-yl)boronic acid** can be purified by recrystallization or column chromatography to afford a white solid.

Synthesis Workflow for (2,6-Dimethylpyridin-4-yl)boronic acid



[Click to download full resolution via product page](#)[Synthesis Workflow Diagram](#)

Applications in Drug Discovery

Boronic acids are pivotal in drug discovery due to their unique chemical properties and synthetic versatility.^{[2][10]} They are extensively used as key intermediates in the synthesis of biaryl and heteroaryl compounds, which are common scaffolds in many pharmaceuticals.^{[2][11]}

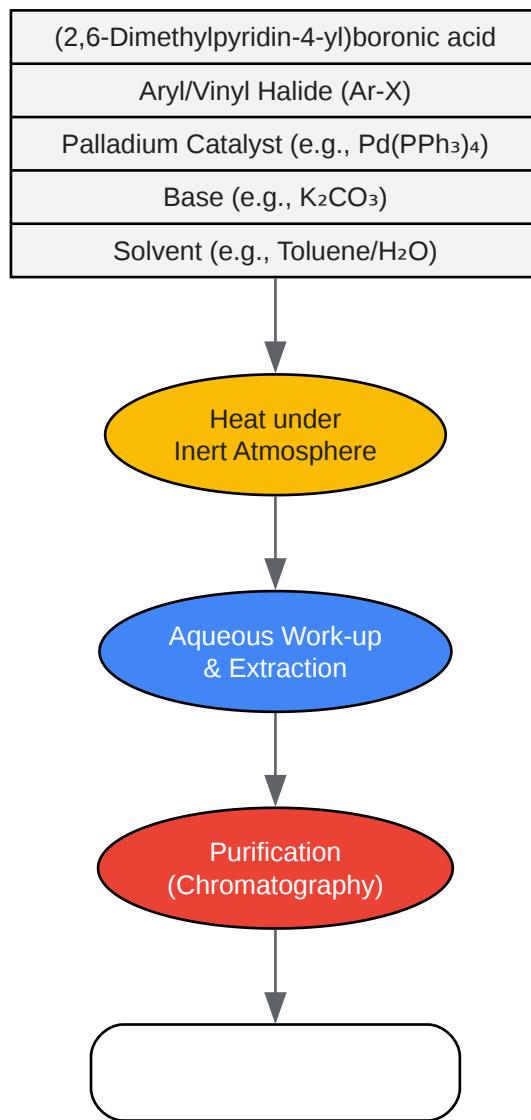
Suzuki-Miyaura Cross-Coupling Reactions

The most prominent application of **(2,6-Dimethylpyridin-4-yl)boronic acid** is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the pyridine ring and various aryl, vinyl, or alkyl halides or triflates.^[12] This method is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the use of non-toxic and stable boron reagents.^[11]

General Protocol for Suzuki-Miyaura Coupling:

- Reactants: **(2,6-Dimethylpyridin-4-yl)boronic acid** is combined with an aryl/heteroaryl halide (e.g., Ar-Br) in a suitable solvent (e.g., DME, toluene, 1,4-dioxane), often with the addition of water.^[13]
- Catalyst and Ligand: A palladium catalyst, such as $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}(\text{OAc})_2$, and a phosphine ligand are added.^{[13][14]}
- Base: A base, typically an aqueous solution of Na_2CO_3 , K_2CO_3 , or Cs_2CO_3 , is required to activate the boronic acid for transmetalation.^{[13][14]}
- Reaction Conditions: The mixture is heated under an inert atmosphere until the reaction is complete, as monitored by TLC or LC-MS.
- Work-up: The reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated. The resulting product is then purified.

General Suzuki-Miyaura Coupling Workflow

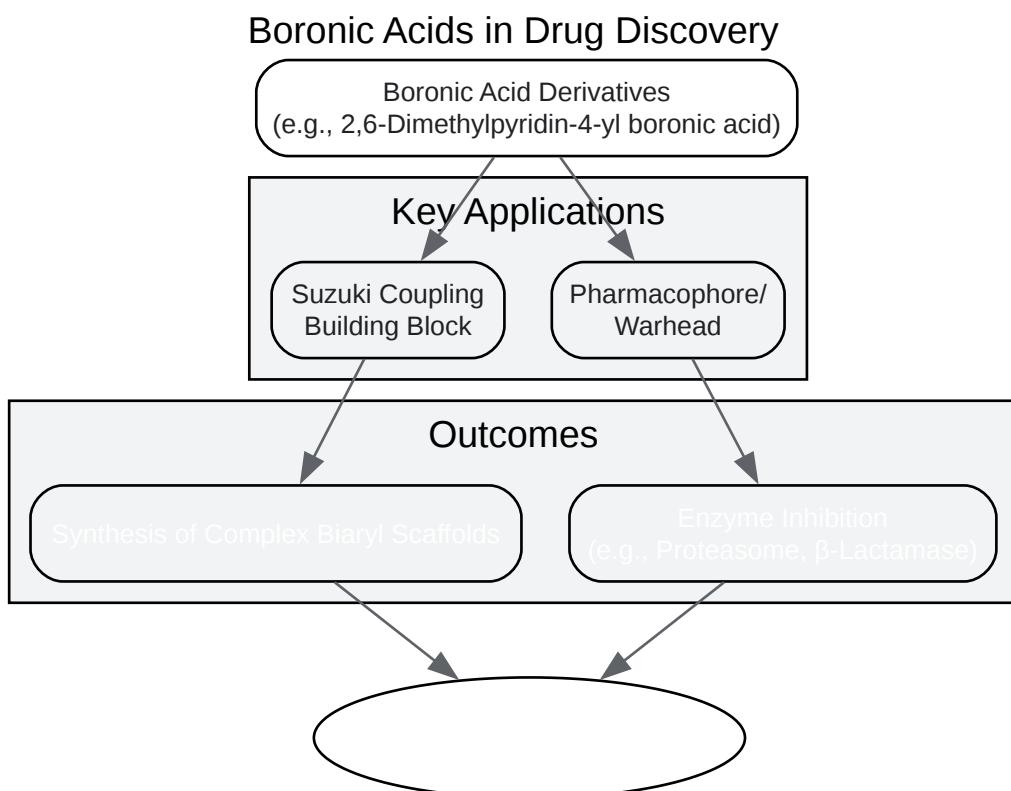


[Click to download full resolution via product page](#)

Suzuki-Miyaura Coupling Workflow

Role as a Pharmacophore

The boronic acid group itself can act as a pharmacophore, exhibiting biological activity by forming reversible covalent bonds with active site serine or threonine residues in enzymes.^[1] This mechanism is famously exploited by the proteasome inhibitor drug Bortezomib (Velcade®).^{[1][10]} While specific biological targets for **(2,6-Dimethylpyridin-4-yl)boronic acid** are not extensively documented, its potential as a fragment or lead compound in the design of enzyme inhibitors remains an active area of research.



[Click to download full resolution via product page](#)

Role of Boronic Acids in Drug Discovery

Safety and Handling

(2,6-Dimethylpyridin-4-yl)boronic acid is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).^[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. Store in a cool, dry place under an inert atmosphere.^[15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. (2,6-Dimethylpyridin-4-yl)boronic acid | C7H10BNO2 | CID 23546910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (2,6-dimethylpyridin-4-yl)boronic acid | 846548-44-5 [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. EP1479685A1 - Process for the preparation of pyridine-2-boronic acid esters - Google Patents [patents.google.com]
- 9. 2,6-Dimethyl-pyridine-4-boronic acid | 846548-44-5 [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. nbinno.com [nbinno.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scispace.com [scispace.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. 846548-44-5|(2,6-Dimethylpyridin-4-yl)boronic acid|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [(2,6-Dimethylpyridin-4-yl)boronic acid IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b145822#2-6-dimethylpyridin-4-yl-boronic-acid-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com